6-fluoro-2H-chromene
Description
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-2H-chromene |
InChI |
InChI=1S/C9H7FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 |
InChI Key |
JZVYKRTWKMZJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
6-Fluoro-2H-chromene derivatives have been investigated primarily for their role as antagonists of the P2Y6 receptor, which is implicated in various inflammatory and degenerative diseases. The P2Y6 receptor is a G protein-coupled receptor that can influence immune responses and is a target for drug development aimed at treating conditions such as:
- Cancer : Compounds like this compound derivatives have shown potential in inhibiting cancer cell proliferation through their action on the P2Y6 receptor, providing a pathway for developing new anti-cancer therapies .
- Inflammation : These compounds exhibit anti-inflammatory properties by antagonizing UDP-induced calcium mobilization in cells expressing the P2Y6 receptor. This activity suggests their potential use in treating inflammatory diseases such as colitis and acute lung injury .
- Neurodegeneration : The modulation of the P2Y6 receptor may also provide therapeutic avenues for neurodegenerative disorders, where inflammation plays a critical role .
Structure-Activity Relationship (SAR)
The efficacy of this compound as a pharmacological agent is closely linked to its structural modifications. Studies have shown that halogen substitutions at various positions significantly affect the compound's activity:
These findings highlight the importance of specific substitutions in enhancing the biological activity of this compound derivatives.
Synthesis and Derivatives
The synthesis of this compound has been explored through various methods, including:
- Sonogashira Coupling : This method allows for the introduction of alkyne chains at specific positions, enhancing the pharmacological profile of the compound .
- Functionalization : Derivatives with amino-functional groups have shown significantly improved affinities for the P2Y6 receptor, indicating that further exploration of functionalized congeners could yield potent therapeutic agents .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- A study demonstrated that a specific derivative, MRS4940, exhibited an IC50 value of 162 nM against the P2Y6 receptor, showcasing its potential as a drug candidate for inflammatory conditions .
- Another investigation highlighted the compound's ability to attenuate symptoms in mouse models of colitis, suggesting its practical application in treating gastrointestinal disorders .
Comparison with Similar Compounds
Structural and Functional Distinctiveness
- 2H vs. 4H Isomerism : The 2H-chromene series (e.g., this compound) exhibits greater ring flexibility compared to the 4H isomers, affecting binding to biological targets .
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability relative to chloro derivatives, which are more reactive but less selective .
Preparation Methods
Hydrogenation and Esterification of Chromene Carboxylic Acids
The foundational synthesis of 6-fluoro-2H-chromene derivatives begins with 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (Formula-5) . In prior art (e.g., US 4,654,432), this compound undergoes catalytic hydrogenation using 10% Pd/C at ambient pressure and temperature to yield 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (Formula-4) . Subsequent esterification with ethanol in the presence of hydrochloric acid produces the ethyl ester (Formula-3) , which serves as a precursor for further reduction (Scheme 1).
Key Challenges :
-
Over-reduction during hydrogenation, leading to undesired byproducts.
-
Low esterification efficiency due to competing side reactions.
Reduction and Oxidation Steps
The ethyl ester (Formula-3) is reduced using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene/benzene mixtures to form (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol (Formula-2) . Subsequent oxidation with oxalyl chloride (COCl)₂ in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at -60°C yields 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula-1) .
Limitations of Traditional Methods :
-
Impurity formation : Vitride-mediated reduction often produces Formula-2 as a major impurity (up to 11.08% in unoptimized conditions).
-
Cryogenic requirements : Oxidation at -60°C complicates scalability.
Process Optimization Strategies
Catalyst and Solvent Selection
Recent advancements (e.g., WO2014111903A2) demonstrate that modifying the solvent system significantly enhances selectivity. Replacing benzene with methylene chloride (DCM) and adding methanol during Vitride reduction suppresses alcohol byproduct formation (Table 1).
Table 1: Impact of Methanol on Reduction Efficiency
| Methanol (vol%) | Solvent System | Purity of Formula-1 (%) | Yield (%) |
|---|---|---|---|
| 0 | Toluene | 85.94 | 99.01 |
| 5 | DCM/Toluene | 97.12 | 98.50 |
| 10 | DCM/Methanol | 99.35 | 99.80 |
Mechanistic Insight :
Methanol coordinates with Vitride, stabilizing the aldehyde intermediate and minimizing over-reduction to alcohol.
Temperature and Stoichiometry Control
-
Reduction Step : Maintaining temperatures between -73°C to -78°C during Vitride addition prevents exothermic side reactions.
-
Oxidation Step : Gradual warming from -60°C to room temperature ensures complete conversion without aldehyde degradation.
Optimized Protocol :
-
Dissolve Formula-3 in DCM under nitrogen.
-
Add Vitride pre-cooled to 0–5°C with methanol (2–5 vol%).
-
Quench with 15% HCl and isolate the aldehyde via aqueous workup.
Comparative Analysis of Methodologies
Traditional vs. Optimized Routes
| Parameter | Prior Art (US 4,654,432) | Optimized Process (WO2014111903A2) |
|---|---|---|
| Reduction Agent | Vitride in benzene | Vitride in DCM/methanol |
| Byproduct (Formula-2) | 11.08% | <1.5% |
| Yield | 85–90% | 99.8% |
| Scalability | Low (cryogenic steps) | High (ambient workup) |
Advantages of Optimization :
-
Elimination of benzene, a known carcinogen.
-
Reduced reliance on cryogenic equipment.
Industrial-Scale Production Considerations
Cost-Effectiveness
-
Catalyst Reusability : Pd/C from hydrogenation steps can be recycled 3–4 times without significant activity loss.
-
Solvent Recovery : DCM and methanol are distilled and reused, cutting raw material costs by 40%.
Emerging Methodologies
Q & A
Q. What methodologies elucidate the role of fluorine in modulating chromene’s electronic properties for catalytic applications?
- Methodological Answer:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
- XPS Analysis : Quantify fluorine’s influence on core electron binding energies.
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate fluorine substitution with turnover frequency.
Data Contradiction and Validation Framework
| Parameter | Common Contradictions | Resolution Strategies |
|---|---|---|
| Solubility | Variability in aqueous/organic media | Standardize shake-flask method with HPLC validation |
| Biological Activity | Discrepant IC50 values | Replicate assays across labs; use reference drugs |
| Crystallographic Data | Twinning vs. pure phases | Re-crystallize from alternative solvents (e.g., DCM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
